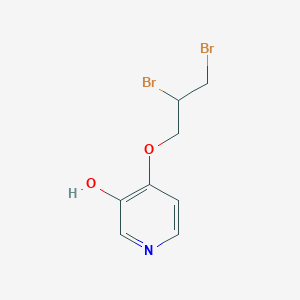

4-(2,3-Dibromopropoxy)pyridin-3-ol

Description

4-(2,3-Dibromopropoxy)pyridin-3-ol is a brominated aromatic compound characterized by a pyridine core substituted with a hydroxyl group at the 3-position and a 2,3-dibromopropoxy group at the 4-position. This structure confers unique physicochemical properties, including high thermal stability and halogen-mediated flame-retardant activity. The compound is part of a broader class of brominated flame retardants (BFRs) used in polymers, textiles, and electronic materials to inhibit combustion . Its mechanism of action involves the release of bromine radicals during thermal decomposition, which scavenge free radicals and suppress flame propagation.

Properties

CAS No. |

383901-21-1 |

|---|---|

Molecular Formula |

C8H9Br2NO2 |

Molecular Weight |

310.97 g/mol |

IUPAC Name |

4-(2,3-dibromopropoxy)pyridin-3-ol |

InChI |

InChI=1S/C8H9Br2NO2/c9-3-6(10)5-13-8-1-2-11-4-7(8)12/h1-2,4,6,12H,3,5H2 |

InChI Key |

GHKWPTDSKGUXPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1OCC(CBr)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-[(E)-(1H-Indazol-1-ylimino)methyl]pyridin-3-ol (7b) and 4-[(E)-(2H-Indazol-2-ylimino)methyl]pyridin-3-ol (7c)

These compounds () share the pyridin-3-ol backbone but replace the dibromopropoxy group with indazole-imino-methyl substituents. Key differences include:

- Polarity : Higher TLC Rf values (7b: 0.82; 7c: 0.79 in 9:1 CHCl₃-C₂H₅OH) indicate lower polarity compared to this compound, which likely has higher polarity due to bromine atoms.

- Thermal Stability : Melting points for 7b (186–190°C) and 7c (267–270°C) exceed typical ranges for brominated ethers, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the indazole derivatives .

- Application : 7b and 7c are studied for pharmaceutical or coordination chemistry applications, unlike the flame-retardant focus of the target compound .

Halogenated Pyridinols ()

- 2,5-Dichloro-4,6-diiodopyridin-3-ol and 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol feature mixed halogen substituents. These compounds exhibit distinct reactivity patterns (e.g., iodine’s leaving-group propensity) and are used in cross-coupling reactions or as intermediates in drug synthesis, contrasting with the flame-retardant utility of the dibromopropoxy derivative .

Brominated Flame Retardants (BFRs)

Tetrabromobisphenol A (TBBPA; CAS 79-94-7)

A widely used BFR with a bisphenol core and four bromine atoms. Differences include:

- Structure: TBBPA lacks the pyridine ring and propoxy chain, instead featuring two phenol groups linked by an isopropylidene bridge.

- Environmental Impact : TBBPA is more persistent in ecosystems and bioaccumulates in adipose tissue, whereas this compound’s environmental fate is less documented but likely involves slower degradation due to its ether linkage .

- Thermal Decomposition : TBBPA releases hydrogen bromide (HBr) at lower temperatures (~200°C), while the target compound’s decomposition pathway may involve sequential Br radical release due to its propoxy chain .

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane (CAS 21850-44-2)

This structurally complex BFR shares the 2,3-dibromopropoxy group but incorporates it into a bisphenylpropane framework. Key contrasts:

- Molecular Weight : The bisphenyl derivative (MW ~944 g/mol) is significantly heavier than this compound (estimated MW ~350 g/mol), affecting its mobility in polymers and environmental matrices .

- Efficiency : The multiple bromine atoms in the bisphenyl compound enhance flame-retardant efficiency but increase toxicity risks compared to the pyridine-based analogue .

Methoxy and Allyloxy Derivatives

- Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy]- (CAS 37853-61-5) : Replacing dibromopropoxy with methoxy groups reduces bromine content (lower flame-retardant efficacy) but improves biodegradability due to less steric hindrance .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Substituent Effects : The 2,3-dibromopropoxy group in this compound enhances flame-retardant efficiency compared to methoxy or allyloxy analogues but may increase environmental persistence due to steric and electronic effects .

- Thermal Behavior : Pyridine-based BFRs like the target compound likely decompose at higher temperatures than benzene-based analogues (e.g., TBBPA), making them suitable for high-temperature polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.